2-[2-(methylsulfanyl)phenyl]-5-(prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazole
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Overview
Description
2-[2-(Methylsulfanyl)phenyl]-5-(prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazole is a heterocyclic compound that features a unique combination of sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(methylsulfanyl)phenyl]-5-(prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(methylsulfanyl)benzoic acid hydrazide with propargyl bromide in the presence of a base, followed by cyclization to form the oxadiazole ring .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[2-(Methylsulfanyl)phenyl]-5-(prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[2-(methylsulfanyl)phenyl]-5-(prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazole is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of sulfur and nitrogen atoms allows for potential interactions with enzymes and receptors, leading to biological effects. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(Allylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole
- 2-[2-(Methylsulfanyl)phenyl]-1-phenyl-1-(2-pyridinyl)-2-propanol
Uniqueness
2-[2-(Methylsulfanyl)phenyl]-5-(prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazole stands out due to its unique combination of sulfur and nitrogen atoms, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-methylsulfanylphenyl)-5-prop-2-ynylsulfanyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS2/c1-3-8-17-12-14-13-11(15-12)9-6-4-5-7-10(9)16-2/h1,4-7H,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRAHSREMPGVIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)SCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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